m-Cresol, 6-propyl-

Übersicht

Beschreibung

m-Cresol, 6-propyl- is a bioactive chemical.

Wirkmechanismus

Target of Action

It’s worth noting that phenolic compounds, such as 5-methyl-2-propylphenol, often interact with proteins and enzymes in the body, altering their function .

Mode of Action

The exact mode of action of 5-Methyl-2-propylphenol is not well-documented. Phenolic compounds, in general, can interact with biological systems in various ways. They may act as antioxidants, neutralizing harmful free radicals, or they may bind to proteins and enzymes, altering their function .

Biochemical Pathways

Phenolic compounds are known to influence several biochemical pathways, often related to oxidative stress and inflammation .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Phenolic compounds often exhibit antioxidant, anti-inflammatory, antibacterial, and antifungal effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2-propylphenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

Biologische Aktivität

m-Cresol, also known as 6-propyl-m-cresol, is a chemical compound that has garnered attention for its biological activities, particularly in the fields of microbiology and pharmacology. This article delves into the biological properties of m-cresol, highlighting its antimicrobial effects, potential toxicity, and applications in various industries.

Chemical Structure and Properties

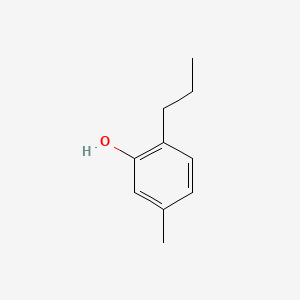

m-Cresol is an aromatic compound with a hydroxyl (-OH) group attached to a methyl-substituted benzene ring. Its structure is pivotal in determining its biological activity:

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 138.19 g/mol

The presence of both polar and nonpolar functional groups contributes to its solubility and reactivity, influencing its interaction with biological systems.

Antimicrobial Activity

Research has demonstrated that m-cresol exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use as an antiseptic and preservative.

Key Findings:

- Inhibition of Bacterial Growth : A study indicated that m-cresol can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), with inhibition rates ranging from 55% to 99% at concentrations between 2 and 5 mM . This suggests potential anti-inflammatory properties alongside its antimicrobial effects.

- Protein Aggregation : m-Cresol has been found to cause protein aggregation by partially unfolding proteins, which may be linked to its hydrophobicity and contribute to its antimicrobial action .

Toxicity Concerns

While m-cresol has beneficial biological activities, its toxicity is a significant concern. High concentrations can inhibit yeast growth, indicating that it may pose risks in certain applications .

Toxicological Data:

- Toxicity Levels : In yeast cultures, concentrations of 450–750 mg/L resulted in nearly complete growth inhibition . This toxicity limits its use in biotechnological applications where higher concentrations are needed for production.

- Safety Assessments : Various studies have called for extensive safety assessments due to the potential carcinogenicity associated with cresols in general .

Applications

m-Cresol is utilized in multiple domains due to its biological properties:

- Pharmaceuticals : Used as an antiseptic and in formulations for treating fungal infections.

- Biotechnology : Investigated for its role in microbial production processes, particularly in yeast strains engineered for high-yield production of aromatic compounds .

- Cosmetics : Present in hair dye formulations due to its antimicrobial properties; however, safety assessments are ongoing .

Case Studies

- De Novo Production via Yeast :

- Antimicrobial Adhesive Films :

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

One of the most notable applications of m-Cresol, 6-propyl- is in the development of antimicrobial coatings. Research has demonstrated that m-Cresol can be polymerized to create films with robust antimicrobial properties.

Case Study: Plasma-Enabled Polymerization

A study published in Scientific Reports describes a novel method for producing antimicrobial adhesive films through plasma-enabled polymerization of m-Cresol. The study found that films created with varying plasma exposure times exhibited significant antimicrobial activity, particularly at lower exposure durations. The mechanism involves dehydroxylation and C–H bond breaking, leading to C–C coupling and the formation of solid films on various substrates (e.g., glass, Teflon) .

Table 1: Antimicrobial Activity of m-Cresol Films

| Plasma Exposure Time (min) | Antimicrobial Activity Level |

|---|---|

| 0.5 | High |

| 1 | Moderate |

| 4 | Control Levels |

This research highlights m-Cresol's potential for use in medical devices and packaging materials where microbial contamination is a concern.

Chemical Synthesis

m-Cresol serves as a vital intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.

Synthesis of Thymol

One application involves using m-Cresol as a precursor for synthesizing thymol via isopropylation reactions. This process utilizes acid catalysts to facilitate the reaction between m-Cresol and 2-propanol, yielding thymol, which has applications in flavoring and as an antiseptic .

Table 2: Synthesis Pathways Involving m-Cresol

| Product | Reaction Type | Catalyst Used |

|---|---|---|

| Thymol | Isopropylation | Acid catalyst |

| Amyl-m-Cresol | Reaction with valeric acid | Non-basic environment |

Biotechnology and Environmental Applications

Recent advancements have also explored the biotechnological production of m-Cresol from renewable resources. A study demonstrated the de novo production of m-Cresol in Saccharomyces cerevisiae, showcasing its potential as a bio-based chemical . This method emphasizes sustainability by utilizing sugar as a substrate.

Environmental Impact

The environmental persistence of m-Cresol has been evaluated in various studies, indicating its potential ecological risks if not managed properly . Understanding its environmental behavior is crucial for developing safe usage guidelines.

Safety Assessments and Regulatory Considerations

Given its diverse applications, safety assessments are critical for ensuring that products containing m-Cresol are safe for consumer use. Studies have identified potential ocular irritancy and sensitization risks associated with higher concentrations of cresols . Regulatory bodies continue to monitor these compounds to ensure compliance with safety standards.

Eigenschaften

IUPAC Name |

5-methyl-2-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSJNQJPYFYNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185075 | |

| Record name | m-Cresol, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31143-55-2 | |

| Record name | 3-Methyl-6-propylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31143-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresol, 6-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031143552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Cresol, 6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.